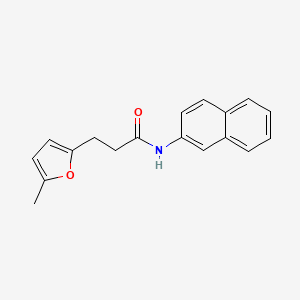![molecular formula C19H17N3O2 B5857352 5-(benzylamino)-2-[(3-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5857352.png)
5-(benzylamino)-2-[(3-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Benzylamino)-2-[(3-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential application in the pharmaceutical industry. This compound has been shown to possess various biochemical and physiological effects, making it a promising candidate for drug development.
Mechanism of Action
The mechanism of action of 5-(Benzylamino)-2-[(3-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile is not fully understood. However, it has been suggested that this compound may exert its effects by inhibiting various enzymes and signaling pathways that are involved in the development and progression of diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound possesses various biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, reduce inflammation, and scavenge free radicals.
Advantages and Limitations for Lab Experiments
The advantages of using 5-(Benzylamino)-2-[(3-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile in lab experiments include its potential application in drug development and its ability to induce various biochemical and physiological effects. However, the limitations of using this compound include its complex synthesis process and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of 5-(Benzylamino)-2-[(3-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile. These include:
1. Further investigation into the mechanism of action of this compound to better understand its potential application in drug development.
2. Exploration of the potential use of this compound in the treatment of various diseases, including cancer and inflammation.
3. Investigation into the potential use of this compound as a lead compound for the development of new drugs with improved efficacy and reduced side effects.
4. Development of new synthetic routes for the production of this compound to improve its accessibility and reduce its cost.
5. Investigation into the potential use of this compound in combination with other drugs to enhance its therapeutic effects.
In conclusion, this compound is a promising compound that has gained significant attention in scientific research due to its potential application in the pharmaceutical industry. Further research is needed to fully understand its mechanism of action and explore its potential application in the treatment of various diseases.
Synthesis Methods
The synthesis of 5-(Benzylamino)-2-[(3-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile involves a multi-step process that starts with the reaction of 3-methylphenol with paraformaldehyde to form 3-methylphenoxyacetaldehyde. This intermediate is then reacted with 5-aminooxazole-4-carbonitrile and benzylamine to form the final product.
Scientific Research Applications
The potential application of 5-(Benzylamino)-2-[(3-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile in the pharmaceutical industry has been extensively studied. This compound has been shown to possess antitumor, anti-inflammatory, and antioxidant properties, making it a promising candidate for the development of drugs that target cancer and other diseases.
properties
IUPAC Name |
5-(benzylamino)-2-[(3-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c1-14-6-5-9-16(10-14)23-13-18-22-17(11-20)19(24-18)21-12-15-7-3-2-4-8-15/h2-10,21H,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IABFGUIVTDNHCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC2=NC(=C(O2)NCC3=CC=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-[(4-tert-butylbenzoyl)amino]phenyl thiocyanate](/img/structure/B5857320.png)
![ethyl 4-({[(2-methyl-3-nitrophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5857327.png)


![ethyl [(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B5857359.png)



